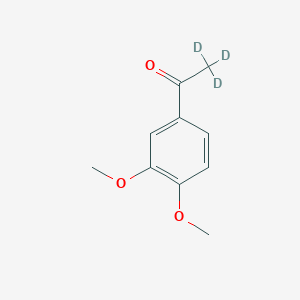

1-(3,4-Dimethoxyphenyl)ethanone-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trideuterio-1-(3,4-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-6H,1-3H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZLUWLMQNGTIW-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Certificate of Analysis: 1-(3,4-Dimethoxyphenyl)ethanone-d3 - A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical specifications and quality control methodologies for the deuterated stable isotope-labeled compound, 1-(3,4-Dimethoxyphenyl)ethanone-d3. This compound serves as a critical internal standard for quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The data and protocols presented herein are representative of a typical Certificate of Analysis for a high-purity deuterated standard, ensuring reliability and reproducibility in research and development applications.

Compound Information and Specifications

This compound is the deuterium-labeled analog of 1-(3,4-Dimethoxyphenyl)ethanone. The deuterium labels are strategically placed on the acetyl group to provide a distinct mass shift for use in mass spectrometry-based assays.

Table 1: General Compound Information

| Property | Value |

| Compound Name | This compound |

| Synonyms | Acetoveratrone-d3, 3',4'-Dimethoxyacetophenone-d3 |

| Molecular Formula | C₁₀H₉D₃O₃ |

| Molecular Weight | 183.22 g/mol |

| CAS Number | Not available |

| Structure |

|

Table 2: Quality Control Specifications

| Test | Specification | Result |

| Chemical Purity (HPLC) | ≥ 99.0% | 99.8% |

| Isotopic Enrichment (¹H NMR) | ≥ 98.0 atom % D | 99.5 atom % D |

| Isotopic Purity (Mass Spec) | ≥ 98.0% | Conforms |

| Identity (¹H NMR) | Conforms to structure | Conforms |

| Identity (Mass Spec) | Conforms to structure | Conforms |

| Appearance | White to off-white solid | Conforms |

Analytical Data

The following tables summarize the quantitative data obtained from the analysis of a representative batch of this compound.

Table 3: Chromatographic Purity by HPLC

| Peak | Retention Time (min) | Area (%) |

| This compound | 5.28 | 99.8 |

| Impurity 1 | 3.15 | 0.1 |

| Impurity 2 | 4.72 | 0.1 |

Table 4: Isotopic Enrichment by ¹H NMR

| Proton Signal | Chemical Shift (ppm) | Integration | Calculated Isotopic Enrichment |

| -COCH₃ (residual) | 2.54 | 0.015 | 99.5 atom % D |

| Ar-H | 7.55-7.58, 6.95 | 3.00 | - |

| -OCH₃ | 3.93, 3.92 | 6.00 | - |

Table 5: Mass Spectrometry Data

| Analysis | Result |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| [M+H]⁺ (Expected) | 184.1105 |

| [M+H]⁺ (Observed) | 184.1102 |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to certify this compound are provided below.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the chemical purity of the compound by separating it from any non-deuterated or other impurities.

-

Instrumentation: Agilent 1260 Infinity II HPLC or equivalent.

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: The sample was dissolved in acetonitrile to a final concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure and determine the isotopic enrichment.

-

Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

-

¹H NMR Protocol:

-

Solvent: Chloroform-d (CDCl₃).

-

Sample Concentration: 10 mg/mL.

-

Parameters: 16 scans, 1.0 s relaxation delay. The isotopic enrichment is calculated by comparing the integration of the residual proton signal of the acetyl group to the integration of the aromatic protons.

-

-

²H NMR Protocol:

-

Objective: To confirm the position of deuterium labeling.

-

Solvent: Chloroform (CHCl₃).

-

Parameters: A strong signal corresponding to the deuterated acetyl group is expected.

-

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and assess isotopic purity.

-

Instrumentation: High-Resolution Mass Spectrometer (HR-MS) such as a TOF or Orbitrap instrument.[2][3]

-

Protocol:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Sample Infusion: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) and infused directly into the mass spectrometer.

-

Analysis: The mass-to-charge ratio of the protonated molecular ion ([M+H]⁺) is measured and compared to the theoretical value. The isotopic distribution is analyzed to confirm the high abundance of the d3 species.

-

Visualization of Quality Control Workflow

The following diagram illustrates the general workflow for the quality control and certification of a deuterated chemical standard.

This technical guide provides a framework for the analysis and certification of this compound. The rigorous testing outlined ensures a high-quality internal standard suitable for demanding research and drug development applications.

References

- 1. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. almacgroup.com [almacgroup.com]

- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 1-(3,4-Dimethoxyphenyl)ethanone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-(3,4-Dimethoxyphenyl)ethanone-d3, a deuterated analog of the naturally occurring acetophenone derivative. This document details the analytical techniques and experimental protocols used to confirm the identity and structure of this isotopically labeled compound, which is valuable as an internal standard in quantitative analyses and as a tracer in metabolic studies.

Introduction

1-(3,4-Dimethoxyphenyl)ethanone, also known as acetoveratrone, is an alkyl-phenylketone found in various natural sources.[1] Its deuterated isotopologue, this compound, is a synthetic compound where three hydrogen atoms on the acetyl methyl group have been replaced by deuterium. This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of the parent compound in complex biological matrices.[2] The elucidation of its precise structure is paramount for its proper application in research and drug development.

This guide will focus on a comparative analysis of the spectroscopic data of the deuterated and non-deuterated forms of the molecule to unequivocally confirm the position of the deuterium atoms and the overall molecular structure.

Physicochemical Properties

A summary of the key physicochemical properties of both 1-(3,4-Dimethoxyphenyl)ethanone and its deuterated analog are presented in Table 1.

| Property | 1-(3,4-Dimethoxyphenyl)ethanone | This compound |

| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₉D₃O₃ |

| Molecular Weight | 180.20 g/mol | 183.22 g/mol [2] |

| CAS Number | 1131-62-0 | 350818-54-1 |

| Appearance | Yellow to beige solid | Not specified, expected to be similar to the parent compound |

| Melting Point | 47-54 °C | Not specified, expected to be similar to the parent compound |

| Boiling Point | 286-288 °C | Not specified, expected to be similar to the parent compound |

Spectroscopic Data for Structure Elucidation

The core of the structure elucidation lies in the interpretation of spectroscopic data. The following sections detail the expected and observed data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, a comparison of its ¹H and ¹³C NMR spectra with those of the non-deuterated parent compound is key to confirming the location of the deuterium labels.

¹H NMR Spectroscopy

The most significant difference in the ¹H NMR spectrum of this compound compared to its non-deuterated counterpart will be the absence of the singlet corresponding to the acetyl methyl protons.

-

1-(3,4-Dimethoxyphenyl)ethanone: The ¹H NMR spectrum in CDCl₃ shows a characteristic singlet for the methyl protons of the acetyl group. The aromatic protons and the methoxy group protons will also be present in their expected regions.

-

This compound: The signal for the acetyl methyl protons will be absent or significantly reduced to a very small residual peak, confirming the successful deuteration at this position. The signals for the aromatic and methoxy protons should remain unchanged.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbon of the deuterated methyl group will exhibit a characteristic triplet multiplicity due to coupling with deuterium (spin I = 1), and its chemical shift will be slightly upfield compared to the non-deuterated analog.

-

1-(3,4-Dimethoxyphenyl)ethanone: The ¹³C NMR spectrum in CDCl₃ will show distinct signals for the carbonyl carbon, the aromatic carbons, the two methoxy carbons, and the acetyl methyl carbon.

-

This compound: The signal for the acetyl methyl carbon (-CD₃) will appear as a triplet with a reduced intensity. The other carbon signals are expected to remain largely unaffected.

Table 2: Comparative ¹H and ¹³C NMR Data (Predicted for d3-analog)

| Assignment | 1-(3,4-Dimethoxyphenyl)ethanone ¹H NMR (CDCl₃) | This compound ¹H NMR (CDCl₃) (Predicted) | 1-(3,4-Dimethoxyphenyl)ethanone ¹³C NMR (CDCl₃) | This compound ¹³C NMR (CDCl₃) (Predicted) |

| -COCH₃ / -COCD₃ | ~2.5 ppm (s, 3H) | Absent | ~26 ppm | ~25.5 ppm (triplet) |

| -OCH₃ | ~3.9 ppm (s, 6H) | ~3.9 ppm (s, 6H) | ~56 ppm | ~56 ppm |

| Aromatic-H | ~6.9-7.6 ppm (m, 3H) | ~6.9-7.6 ppm (m, 3H) | ~110-153 ppm | ~110-153 ppm |

| C=O | - | - | ~197 ppm | ~197 ppm |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, a clear mass shift of +3 Da is expected for the molecular ion peak compared to the parent compound.

-

1-(3,4-Dimethoxyphenyl)ethanone: The electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at m/z 180.[3] A prominent fragment ion is observed at m/z 165, corresponding to the loss of a methyl radical (•CH₃).[3]

-

This compound: The molecular ion peak (M⁺) is expected at m/z 183. The primary fragmentation pathway would involve the loss of a deuterated methyl radical (•CD₃), leading to a fragment ion at m/z 165. The observation of this specific fragmentation pattern would strongly support the deuteration at the acetyl methyl group.

Table 3: Key Mass Spectrometry Fragments

| Fragment Ion | 1-(3,4-Dimethoxyphenyl)ethanone (m/z)[3] | This compound (Predicted m/z) | Description |

| [M]⁺ | 180 | 183 | Molecular Ion |

| [M - CH₃/CD₃]⁺ | 165 | 165 | Loss of a methyl/deuterated methyl radical |

| [C₈H₇O₂]⁺ | 135 | 135 | Further fragmentation of the aromatic portion |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will be very similar to that of the non-deuterated compound, with the main differences appearing in the C-D stretching and bending vibration regions.

-

1-(3,4-Dimethoxyphenyl)ethanone: The IR spectrum displays characteristic absorption bands for the C=O stretch of the ketone, C-O stretches of the methoxy groups, and C-H stretches and bends of the aromatic and methyl groups.[4]

-

This compound: The C-H stretching vibrations of the acetyl methyl group (around 2900-3000 cm⁻¹) will be replaced by C-D stretching vibrations at a lower frequency (around 2100-2250 cm⁻¹). Similarly, the C-H bending vibrations will be shifted to lower wavenumbers. The strong C=O stretching vibration should remain at a similar position.

Table 4: Key Infrared Absorption Bands

| Vibrational Mode | 1-(3,4-Dimethoxyphenyl)ethanone (cm⁻¹)[4] | **this compound (Predicted cm⁻¹) ** |

| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 |

| Aliphatic C-H Stretch | ~2900-3000 | Absent |

| C-D Stretch | Absent | ~2100-2250 |

| C=O Stretch | ~1670 | ~1670 |

| Aromatic C=C Stretch | ~1500-1600 | ~1500-1600 |

| C-O Stretch | ~1000-1300 | ~1000-1300 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample (this compound).

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, for ¹H and ¹³C NMR).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the spectra using standard pulse sequences. For quantitative purposes, ensure a sufficient relaxation delay.

Mass Spectrometry (Electron Ionization - GC-MS)

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Inject an appropriate volume of the solution into the gas chromatograph (GC) coupled to the mass spectrometer (MS).

Data Acquisition:

-

Use a suitable GC column and temperature program to separate the analyte from any impurities.

-

Acquire the mass spectrum in electron ionization (EI) mode, typically at 70 eV.

-

Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-200).

Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet):

-

Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).

-

Grind the mixture to a fine powder.

-

Press the powder into a transparent pellet using a hydraulic press.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Metabolic and Signaling Pathways

While specific signaling pathways for 1-(3,4-Dimethoxyphenyl)ethanone are not extensively documented, the metabolic fate of structurally related acetophenones has been studied. The primary metabolic transformations of acetophenones generally occur in the liver and involve oxidation and conjugation reactions.

A proposed metabolic pathway for acetophenone involves an oxygen-insertion reaction to form phenyl acetate, which is then hydrolyzed to phenol and acetate.[5] For substituted acetophenones like 1-(3,4-Dimethoxyphenyl)ethanone, metabolism can also involve demethylation and ring hydroxylation, followed by conjugation with glucuronic acid or sulfate for excretion.[6] The use of this compound as a tracer can help in elucidating these metabolic pathways by allowing for the differentiation of the administered compound and its metabolites from endogenous substances.

Caption: Proposed metabolic pathway for this compound.

Experimental and Logical Workflows

The structure elucidation of a deuterated standard follows a logical progression of experiments and data analysis.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is achieved through a multi-technique spectroscopic approach. The combined data from NMR, MS, and IR, when compared with the non-deuterated analog, provides conclusive evidence for the location of the deuterium atoms on the acetyl methyl group and confirms the overall molecular integrity. This rigorous characterization is essential for its reliable use as an internal standard and metabolic tracer in advanced scientific research.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ethanone, 1-(3,4-dimethoxyphenyl)- [webbook.nist.gov]

- 4. Ethanone, 1-(3,4-dimethoxyphenyl)- [webbook.nist.gov]

- 5. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

Technical Guide: Physicochemical Properties and Analytical Applications of 1-(3,4-Dimethoxyphenyl)ethanone-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Dimethoxyphenyl)ethanone-d3, also known as acetoveratrone-d3, is the deuterated form of 1-(3,4-dimethoxyphenyl)ethanone. The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, makes this compound an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantitative analysis. Its primary application lies in its use as an internal standard, where its chemical similarity to the non-deuterated analyte and its distinct mass allow for precise and accurate quantification in complex biological matrices. This guide provides a comprehensive overview of the known physical characteristics of this compound and its non-deuterated counterpart, along with a general experimental workflow for its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis.

Core Physical Characteristics

The physical properties of this compound are crucial for its handling, storage, and application in experimental settings. While specific experimental data for the deuterated compound is limited, the properties of its non-deuterated analog provide a close approximation, especially for melting and boiling points.

| Property | This compound | 1-(3,4-Dimethoxyphenyl)ethanone (Non-deuterated) |

| Molecular Formula | C₁₀H₉D₃O₃ | C₁₀H₁₂O₃ |

| Molecular Weight | 183.22 g/mol | 180.20 g/mol |

| Melting Point | Not explicitly reported; expected to be very similar to the non-deuterated form. | 47-54 °C |

| Boiling Point | Not explicitly reported; expected to be very similar to the non-deuterated form. | 286-288 °C |

| Solubility | Not explicitly reported; expected to be similar to the non-deuterated form. | Soluble in hot water. |

| Appearance | Not explicitly reported; likely a solid at room temperature. | Solid |

Experimental Protocols for Physical Characterization

Melting Point Determination

The melting point of a solid is a key indicator of its purity and is determined as a range from the temperature at which the first liquid appears to the temperature at which the entire solid has melted.

General Protocol:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range over which the solid melts is observed and recorded. A sharp melting range typically indicates a pure compound.

Boiling Point Determination

For a solid compound, the boiling point is determined at atmospheric pressure and gives an indication of its volatility.

General Protocol:

-

A small amount of the substance is placed in a test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

The apparatus is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube is noted.

-

The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is assessed by observing the dissolution of a solute in a solvent to form a homogeneous solution.

General Protocol:

-

A small, measured amount of the solid is added to a test tube containing a specific volume of the solvent (e.g., water, ethanol).

-

The mixture is agitated or stirred.

-

Observations are made to determine if the solid dissolves completely, partially, or not at all at a given temperature. For temperature-dependent solubility, the process can be repeated with heating.

Application as an Internal Standard in LC-MS

The primary utility of this compound is as an internal standard in quantitative analysis. Deuterated standards are considered the gold standard because they have nearly identical chemical and physical properties to the analyte of interest, but are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer.

Below is a generalized workflow for using a deuterated internal standard in an LC-MS experiment.

Experimental Workflow Description:

-

Sample Preparation: A known amount of the deuterated internal standard, this compound, is added ("spiked") into the biological sample containing the non-deuterated analyte. This is followed by an extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.

-

LC-MS Analysis: The extracted sample is injected into a liquid chromatograph, which separates the analyte and the internal standard from other components. The eluent from the LC is then introduced into a mass spectrometer. The MS detects and measures the intensity of the specific molecular ions for both the analyte and the deuterated internal standard.

-

Data Processing: The peak areas of the analyte and the internal standard are determined from the chromatograms. A ratio of the analyte peak area to the internal standard peak area is calculated. This ratio is then used to determine the concentration of the analyte by comparing it to a calibration curve generated from samples with known concentrations of the analyte and a constant concentration of the internal standard.

Conclusion

This compound serves as a critical analytical reagent for researchers and drug development professionals. Its physical characteristics, closely mirroring its non-deuterated counterpart, make it an ideal internal standard for robust and reliable quantitative assays. The use of such deuterated standards in LC-MS workflows significantly improves the accuracy and precision of analytical measurements, which is paramount in regulated environments and for generating high-quality research data. While detailed experimental protocols for its synthesis and specific biological signaling pathway involvement are not widely published, its utility as an internal standard is well-established and represents its core application in the scientific community.

An In-depth Technical Guide to the Synthesis of Deuterated 3',4'-Dimethoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic approaches for preparing deuterated 3',4'-dimethoxyacetophenone. This isotopically labeled compound is a valuable tool in medicinal chemistry and drug development, particularly in studies involving metabolic stability, pharmacokinetics, and as an internal standard for quantitative analysis. Deuteration can significantly alter the metabolic fate of a drug molecule, potentially leading to an improved therapeutic profile. This document details potential synthetic methodologies, presents quantitative data from related reactions, and visualizes the chemical pathways involved.

Synthetic Strategies

The synthesis of deuterated 3',4'-dimethoxyacetophenone can be approached through two primary strategies:

-

Direct Hydrogen-Deuterium Exchange (H/D Exchange): This method involves the direct replacement of hydrogen atoms with deuterium on the non-deuterated 3',4'-dimethoxyacetophenone molecule. This can be achieved through acid-catalyzed, base-catalyzed, or metal-catalyzed processes.

-

Synthesis from Deuterated Precursors: This "bottom-up" approach utilizes starting materials that already contain deuterium at the desired positions. A common method in this category is the Friedel-Crafts acylation of a non-deuterated aromatic ring with a deuterated acylating agent.

Experimental Protocols

Method 1: Superacid-Catalyzed α-Deuteration

This protocol is adapted from a general method for the α-deuteration of ketones using a superacid catalyst generated in situ. This method is expected to deuterate the methyl group (α-position) of 3',4'-dimethoxyacetophenone.

Reaction:

Procedure:

-

To a solution of 3',4'-dimethoxyacetophenone (0.1 mmol) in 1,2-dichloroethane (DCE, 1 mL) in a sealed tube under an argon atmosphere, add [Ph₃C]⁺[B(C₆F₅)₄]⁻ (5 mol%).

-

Add deuterium oxide (D₂O, 55 equivalents, 0.2 mL).

-

Heat the reaction mixture to 100 °C for 10 hours.

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with saturated aqueous sodium bicarbonate solution.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the deuterated product.

Note: This protocol is based on a general method for ketone deuteration and may require optimization for 3',4'-dimethoxyacetophenone.[1][2]

Method 2: Iridium-Catalyzed Deuteration

Iridium complexes are effective catalysts for hydrogen isotope exchange reactions. This method is expected to facilitate deuterium incorporation at the methyl group.

Reaction:

Procedure:

-

In a glovebox, a reaction vessel is charged with 3',4'-dimethoxyacetophenone (0.1 mmol), the iridium catalyst [Ir(cod)(IMes)(PPh₃)][PF₆] (1-5 mol%), and a suitable solvent (e.g., dichloromethane).

-

The vessel is sealed and connected to a manifold.

-

The atmosphere is replaced with deuterium gas (D₂), and the reaction is stirred at a specified temperature (e.g., room temperature to 80 °C) for a designated time (e.g., 12-24 hours).

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Note: The specific iridium catalyst, solvent, temperature, and reaction time will need to be optimized for this specific substrate.

Method 3: Synthesis via Friedel-Crafts Acylation with a Deuterated Reagent

This method builds the deuterated acetyl group onto the dimethoxybenzene ring.

Reaction:

Procedure:

-

To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in a dry, inert solvent such as dichloromethane, add deuterated acetyl chloride (CD₃COCl, 1.0 equivalent) dropwise.

-

Stir the mixture for 15 minutes to form the acylium ion complex.

-

Add a solution of 1,2-dimethoxybenzene (1.0 equivalent) in the same solvent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Upon completion, the reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes representative quantitative data for related deuteration reactions. Data for the specific deuteration of 3',4'-dimethoxyacetophenone is not available in the cited literature but can be expected to be comparable under optimized conditions.

| Method | Substrate | Deuterium Source | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Deuterium Incorporation (%) | Reference |

| Superacid-Catalyzed | Acetophenone | D₂O | [Ph₃C]⁺[B(C₆F₅)₄]⁻ | DCE | 100 | 10 | High | >99 (α-position) | [1][2] |

| Iridium-Catalyzed | Acetophenone | D₂ (6 bar) | Chiral Iridium-NHC | Not Specified | Not Specified | Not Specified | Not Specified | ≈45 (methyl group) | [3] |

| Base-Catalyzed | Cyclohexanone | D₂O | Proline Derivatives | Phosphate Buffer | Not Specified | Not Specified | Not Applicable | Rate dependent on catalyst | [4] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Synthetic routes to deuterated 3',4'-dimethoxyacetophenone.

References

A Technical Guide to the Isotopic Purity of 1-(3,4-Dimethoxyphenyl)ethanone-d3

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled compounds is a cornerstone of modern analytical and pharmaceutical research. 1-(3,4-Dimethoxyphenyl)ethanone-d3, the deuterated analogue of acetoveratrone, serves as a critical internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and NMR.[1] Its efficacy is directly dependent on its isotopic purity—the extent to which the intended deuterium atoms have replaced hydrogen atoms. This guide provides a technical overview of the methodologies used to determine the isotopic purity of this compound.

Data Presentation: Isotopic Distribution

The isotopic purity of a deuterated compound is rarely 100%.[2] Syntheses result in a population of molecules with varying degrees of deuteration, known as isotopologues (e.g., d3, d2, d1, and the unlabeled d0 species).[2] Quantifying the distribution of these isotopologues is essential for quality control.

Disclaimer: The following data is a representative example for illustrative purposes and does not correspond to a specific commercial batch.

Table 1: Illustrative Isotopic Purity Data for this compound

| Isotopologue | Mass (Da) | Relative Abundance (%) |

| d3 (C₁₀H₉D₃O₃) | 183.0972 | 98.5% |

| d2 (C₁₀H₁₀D₂O₃) | 182.0909 | 1.2% |

| d1 (C₁₀H₁₁DO₃) | 181.0847 | 0.2% |

| d0 (C₁₀H₁₂O₃) | 180.0786 | 0.1% |

Visualization of Core Structures

The deuteration occurs at the acetyl methyl group, a common site for labeling in ketones used as internal standards.

Caption: Chemical structures of the non-deuterated (h3) and deuterated (d3) compounds.

Experimental Workflow for Isotopic Purity Assessment

A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy provides a comprehensive evaluation of isotopic enrichment and structural integrity.[3][4]

Caption: General workflow for the determination of isotopic purity.

Experimental Protocols

Rigorous and well-defined analytical methods are crucial for obtaining accurate and reproducible results.

High-Resolution Mass Spectrometry (HRMS) Protocol

HRMS is a highly sensitive and rapid technique used to determine the relative abundance of each isotopologue based on their mass-to-charge ratio.[5][6]

1. Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in methanol.

-

Create a working solution by diluting the stock solution to 1 µg/mL with an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Liquid Chromatography (LC) Parameters:

-

System: UHPLC system.

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Parameters:

-

System: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[4]

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Scan Mode: Full scan (m/z 150-250).

-

Resolution: >70,000 FWHM.

-

Data Acquisition: Profile mode.

4. Data Analysis:

-

Extract the ion chromatograms for the expected [M+H]⁺ ions of each isotopologue (d0: m/z 181.0865, d1: 182.0927, d2: 183.0990, d3: 184.1053).

-

Integrate the peak area for each extracted ion.

-

Calculate the relative abundance of each isotopologue using the following formula:

- % Relative Abundance (dn) = (Area_dn / (Area_d0 + Area_d1 + Area_d2 + Area_d3)) * 100

-

Note: Corrections for the natural isotopic abundance of ¹³C may be necessary for the highest accuracy.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy confirms the position of the deuterium labels and provides a quantitative measure of isotopic enrichment.[8] Both ¹H and ²H NMR are valuable.[8]

1. ¹H NMR for Isotopic Enrichment:

-

Objective: To quantify the small amount of residual hydrogen at the labeled position.

-

Sample Preparation: Accurately weigh and dissolve ~10 mg of this compound in a deuterated solvent that does not have signals interfering with the analyte (e.g., Chloroform-d, CDCl₃). Add a known amount of a high-purity internal standard for quantification if absolute purity is required.

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

- Pulse Program: Standard quantitative ¹H experiment (e.g., zg30).

- Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest.

- Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 128 or more).

-

Data Analysis:

- Integrate the residual proton signal of the acetyl group (~2.5 ppm).

- Integrate a non-deuterated, stable signal from the molecule (e.g., one of the aromatic protons) as an internal reference.

- The isotopic enrichment is calculated by comparing the relative integrals. For a -CD₃ group, the residual -CHD₂ signal will be a triplet and the -CH₂D will be a quintet, often appearing as a complex multiplet.

2. ²H (Deuterium) NMR for Label Confirmation:

-

Objective: To directly observe the deuterium signal and confirm its chemical environment.[9]

-

Sample Preparation: Prepare a more concentrated solution (~20-30 mg) in a non-deuterated, protonated solvent (e.g., CHCl₃) to avoid a large solvent deuterium signal.[9]

-

Instrument: NMR spectrometer equipped with a broadband probe capable of observing ²H.

-

Acquisition Parameters:

- Pulse Program: Standard one-pulse ²H experiment.

- Spectral Width: Sufficient to cover the expected chemical shift range.

- Number of Scans: Typically requires a large number of scans due to the lower sensitivity of the ²H nucleus.

-

Data Analysis:

- A single peak should be observed in the region corresponding to the acetyl methyl group (~2.5 ppm). The presence of signals at other chemical shifts could indicate deuterium scrambling or impurities. The chemical shift in the ²H spectrum is nearly identical to that in the ¹H spectrum.[9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

1-(3,4-Dimethoxyphenyl)ethanone-d3 CAS number 350818-54-1

CAS Number: 350818-54-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Dimethoxyphenyl)ethanone-d3 is the deuterium-labeled analogue of 1-(3,4-dimethoxyphenyl)ethanone, also known as acetoveratrone. This stable isotope-labeled compound serves as a critical tool in analytical and research settings, particularly in pharmacokinetic and metabolic studies. The incorporation of three deuterium atoms on the acetyl group provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Deuteration can also influence the pharmacokinetic and metabolic profiles of drug candidates, a principle of growing interest in drug development.[1]

Chemical and Physical Properties

The key properties of this compound and its non-deuterated counterpart are summarized below. Data for the non-deuterated form is included for comparison, as it is more extensively characterized.

| Property | This compound | 1-(3,4-Dimethoxyphenyl)ethanone |

| CAS Number | 350818-54-1[1][2][3][4] | 1131-62-0[1][4][5][6] |

| Molecular Formula | C₁₀H₉D₃O₃[1] | C₁₀H₁₂O₃[5][6][7] |

| Molecular Weight | 183.22 g/mol [1][2] | 180.20 g/mol [5][6][8] |

| IUPAC Name | 2,2,2-trideuterio-1-(3,4-dimethoxyphenyl)ethanone[2][3][4] | 1-(3,4-dimethoxyphenyl)ethanone[5][6] |

| Synonyms | 3',4'-Dimethoxyacetophenone-d3 (methyl-d3)[2], Acetoveratrone-d3 | Acetoveratrone, 3',4'-Dimethoxyacetophenone[6][8] |

| Purity (Isotopic) | ≥98 atom % D[4] | N/A |

| Chemical Purity | ≥98%[4] | ≥98% |

| Melting Point | Not reported | 47-54 °C[7] |

| Boiling Point | Not reported | 286-288 °C[5][7] |

| Appearance | Solid (inferred from non-deuterated form) | Solid |

Applications in Research and Development

The primary application of this compound is as an internal standard in bioanalytical methods.[1] Its utility stems from its chemical similarity to the analyte of interest (the non-deuterated form), ensuring similar behavior during sample preparation and analysis, while its mass difference allows for clear differentiation by a mass spectrometer.

Key applications include:

-

Internal Standard: For quantitative analysis using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Tracer Studies: In metabolic and pharmacokinetic studies to trace the fate of the parent compound in biological systems.[1]

-

Drug Development: As a tool in the development and validation of analytical methods for drugs containing the 3,4-dimethoxyphenyl ethanone moiety.

Experimental Protocols

While specific experimental protocols for this exact molecule are not widely published, the following represents a standard methodology for its use as an internal standard in a quantitative LC-MS/MS analysis.

General Protocol for Quantitative Analysis using an Internal Standard

This protocol outlines the general steps for quantifying a target analyte (e.g., acetoveratrone) in a biological matrix like plasma using this compound as the internal standard.

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of the analytical standard (acetoveratrone) in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Prepare a 1 mg/mL stock solution of the internal standard (this compound) in the same solvent.

-

-

Preparation of Calibration Standards and Quality Controls:

-

Serially dilute the analytical standard stock solution to prepare a series of calibration standards at known concentrations.

-

Spike a known volume of the internal standard stock solution into each calibration standard to a final concentration that is consistent across all samples.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples, calibration standards, and QC samples.

-

To 100 µL of each sample, add 300 µL of the internal standard solution in acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

HPLC Conditions: A reverse-phase HPLC method can be employed. For example, using a C18 column with a mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid.[9]

-

Mass Spectrometry Conditions: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Define the precursor-to-product ion transitions for both the analyte and the internal standard.

-

Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative LC-MS experiment.

Caption: Workflow for LC-MS quantification using an internal standard.

Plausible Synthetic Pathway

A plausible synthetic route to this compound would involve the deuteration of the corresponding non-deuterated starting material. A common method for introducing deuterium at the alpha-carbonyl position is through base-catalyzed exchange with a deuterium source like D₂O.

Caption: Plausible synthesis via H/D exchange.

Conclusion

This compound is a valuable tool for researchers in analytical chemistry and drug development. Its primary role as an internal standard enables accurate and precise quantification of the corresponding non-deuterated analyte in complex matrices. The methodologies and workflows presented in this guide provide a framework for its effective implementation in a laboratory setting. As with any chemical, appropriate safety precautions should be taken, and researchers should refer to the specific safety data sheet (SDS) provided by the supplier.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3',4'-Dimethoxyacetophenone-D3 (methyl-D3) | C10H12O3 | CID 102601119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS RN 350818-54-1 | Fisher Scientific [fishersci.de]

- 4. 3',4'-Dimethoxyaceto-d3-phenone | LGC Standards [lgcstandards.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Ethanone, 1-(3,4-dimethoxyphenyl)- [webbook.nist.gov]

- 7. 1-(3,4-dimethoxyphenyl)ethanone [chembk.com]

- 8. chemeo.com [chemeo.com]

- 9. Ethanone, 1-(3,4-dimethoxyphenyl)- | SIELC Technologies [sielc.com]

The Gold Standard: A Technical Guide to the Properties of Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical research and drug development, the accuracy and reliability of data are paramount. The use of internal standards in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) is a fundamental practice to ensure precision. Among the various types of internal standards, deuterated compounds have emerged as the "gold standard," offering a superior ability to compensate for experimental variability.[1][2] This technical guide provides an in-depth exploration of the core properties of deuterated internal standards, their synthesis, applications, and the critical considerations for their effective use.

The Principle of Isotope Dilution Mass Spectrometry with Deuterated Standards

The power of deuterated internal standards lies in the principle of isotope dilution mass spectrometry (IDMS).[1] In this technique, a known amount of a deuterated analog of the analyte is added to the sample at the earliest stage of analysis.[1] Because the deuterated standard is chemically almost identical to the analyte, it experiences the same processing and analysis conditions, including extraction efficiency, chromatographic retention, and ionization response.[3] The mass spectrometer can differentiate between the analyte and the heavier deuterated standard, and the ratio of their signals is used to accurately calculate the analyte's concentration, effectively normalizing for variations during the analytical process.[4]

Physicochemical Properties of Deuterated Compounds

The substitution of hydrogen with deuterium, a stable isotope containing a proton and a neutron, introduces subtle but significant changes in the physicochemical properties of a molecule.[5][6]

Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium, which results in a lower zero-point vibrational energy.[5][7] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-determining step.[5] This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a powerful tool in mechanistic studies and can be leveraged to improve the metabolic stability of drugs.[5][8]

Changes in Physical Properties: Deuteration can also lead to minor alterations in other physical properties. These changes, while often subtle, can be significant in the context of analytical separations.

| Property | Effect of Deuteration | Reference |

| Lipophilicity | Can be slightly lower, potentially leading to small changes in chromatographic retention time. | [6][9] |

| Melting Point | Can be lower than the non-deuterated counterpart. | [7] |

| Solubility | Can be higher than the non-deuterated counterpart. | [7] |

| Molar Volume | Can be smaller per deuterium atom. | [6] |

Synthesis of Deuterated Internal Standards

The introduction of deuterium into a molecule can be achieved through two primary methods: hydrogen/deuterium (H/D) exchange and chemical synthesis.[4][10]

Hydrogen/Deuterium Exchange: This method involves replacing existing hydrogen atoms with deuterium.[10] It can be a simpler approach, often utilizing deuterated solvents and catalysts (acid, base, or metal).[4][10] However, the position of labeling can be less specific, and there is a risk of back-exchange, where the deuterium is replaced by hydrogen from the surrounding environment.[10]

Chemical Synthesis: This de novo approach offers greater control over the position and number of deuterium atoms incorporated.[10] It involves using deuterated building blocks in a multi-step synthesis.[4] While more complex and often more expensive, it ensures the stability of the deuterium labels at non-exchangeable positions, which is a critical requirement for a reliable internal standard.[10]

Advantages of Using Deuterated Internal Standards

The use of deuterated internal standards in quantitative bioanalysis is considered the gold standard for several key reasons:[1]

-

Co-elution with Analyte: Ideally, the deuterated standard has the same chromatographic retention time as the analyte, ensuring that both compounds experience the same matrix effects simultaneously for the most accurate correction.[1][11]

-

Similar Physicochemical Properties: Being chemically identical, the deuterated standard exhibits the same extraction recovery and ionization response as the analyte, correcting for variations in sample preparation and instrument performance.[1][12]

-

Improved Accuracy and Precision: By compensating for various sources of error, deuterated internal standards significantly enhance the accuracy and precision of quantitative results.[2] This is crucial in regulated environments like clinical trials.[13]

-

Regulatory Acceptance: Regulatory bodies such as the FDA and EMA recognize the value of deuterated internal standards in bioanalytical method validation.[2][13]

Potential Limitations and Considerations

Despite their numerous advantages, there are potential limitations to be aware of when using deuterated internal standards:

-

Isotope Effect and Chromatographic Shift: The deuterium isotope effect can sometimes lead to a slight difference in retention time between the deuterated standard and the analyte.[9][14][15] This can result in the two compounds experiencing different degrees of matrix effects, potentially compromising accuracy.[9][15]

-

Instability and H/D Exchange: Deuterium atoms placed on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups can be susceptible to exchange with protons from the solvent or matrix.[10] This can lead to a loss of the isotopic label and inaccurate quantification.[16][17] Careful selection of the labeling position is crucial to minimize this risk.[16]

-

Isotopic Purity: The deuterated standard should have high isotopic enrichment (typically >98%) to avoid interference from any unlabeled analyte present in the standard solution.[2][4]

Experimental Protocols

General Bioanalytical Workflow

The following diagram illustrates a typical workflow for a quantitative bioanalytical assay using a deuterated internal standard.

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a common and straightforward method for sample preparation in bioanalysis.[1]

-

Aliquot Sample: In a microcentrifuge tube, transfer 100 µL of the biological sample (e.g., human plasma).[1]

-

Add Internal Standard: Add a small volume (e.g., 10-25 µL) of the deuterated internal standard working solution at a known concentration.[1]

-

Vortex: Briefly vortex the sample to ensure it is well-mixed.[1]

-

Precipitate Proteins: Add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

-

Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate and Reconstitute: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Stability Validation of a Deuterated Internal Standard

It is crucial to validate the stability of the deuterated internal standard under various experimental conditions.[18]

-

Prepare Quality Control (QC) Samples: Prepare QC samples at low and high concentrations in the same biological matrix as the study samples. Spike these QCs with the deuterated internal standard at the working concentration.[18]

-

Time Zero (T0) Analysis: Analyze a set of freshly prepared QC samples immediately to establish the baseline response ratio of the analyte to the internal standard.[18]

-

Storage Conditions: Store aliquots of the QC samples under different conditions that mimic the experimental process (e.g., room temperature for 24 hours, refrigerated for 72 hours, three freeze-thaw cycles).

-

Analysis of Stored Samples: After the specified storage period, analyze the QC samples.

-

Data Evaluation: Calculate the response ratio for each time point and compare it to the T0 value. The internal standard is considered stable if the response ratio remains within a predefined acceptance criterion (e.g., ±15% of the T0 value).[18]

Data Presentation: Performance Comparison

The following table summarizes the validation results for an HPLC-MS/MS method for the quantification of a therapeutic drug, demonstrating the excellent precision and accuracy achieved with a deuterated internal standard.[1]

| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low | 5.7 | 98.7 | 5.95 | 98.0 |

| Medium | 6.2 | 96.3 | 7.2 | 99.2 |

| High | 7.7 | 97.5 | 8.5 | 100.4 |

Data adapted from a validation study of a bioanalytical method.[1]

Logical Relationships in Method Development

The selection and validation of a deuterated internal standard is a critical part of the overall bioanalytical method development process.

Caption: Logical workflow for internal standard selection and method development.

Conclusion

Deuterated internal standards are indispensable tools in modern quantitative bioanalysis, providing a robust and reliable means to ensure the accuracy and precision of analytical data.[1][2][4] Their near-identical physicochemical properties to the analytes of interest allow for effective compensation of experimental variability, a critical requirement in the rigorous environment of drug development and clinical research.[8] A thorough understanding of their properties, appropriate synthesis strategies, and potential limitations is essential for their successful implementation. By following detailed experimental protocols and validation procedures, researchers and scientists can confidently employ deuterated internal standards to generate high-quality data that underpins critical decision-making in the pharmaceutical industry.

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. waters.com [waters.com]

- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 11. texilajournal.com [texilajournal.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. academic.oup.com [academic.oup.com]

- 15. benchchem.com [benchchem.com]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. benchchem.com [benchchem.com]

The Gold Standard of Quantification: A Technical Guide to Stable Isotope-Labeled Standards

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of scientific discovery and therapeutic innovation, the accuracy and reliability of quantitative data are paramount. This in-depth technical guide explores the core benefits of employing stable isotope-labeled (SIL) standards in mass spectrometry-based quantification. It provides a comprehensive overview for researchers, scientists, and drug development professionals on why SIL internal standards (IS) are considered the gold standard, supported by comparative data, detailed experimental protocols, and visual workflows to enhance understanding and implementation.

The Fundamental Advantage: Mitigating Analytical Variability

The primary role of an internal standard in quantitative analysis is to correct for the inherent variability of an analytical method.[1] From sample collection and preparation to instrumental analysis, numerous steps can introduce errors. An ideal internal standard co-elutes with the analyte of interest and experiences the same variations, ensuring that the ratio of their responses remains constant and proportional to the analyte's concentration.[1]

Stable isotope-labeled standards are the pinnacle of internal standardization. They are molecules in which one or more atoms have been replaced with their stable, non-radioactive heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[2] This subtle mass change allows the SIL standard to be distinguished from the native analyte by a mass spectrometer, while its physicochemical properties remain nearly identical.[1] This near-perfect chemical mimicry is the key to its superiority over other types of internal standards, such as structural analogs.

The core benefits of using SIL standards include:

-

Correction for Matrix Effects: Biological matrices (e.g., plasma, urine, tissue homogenates) are complex mixtures that can suppress or enhance the ionization of an analyte in the mass spectrometer source, leading to inaccurate quantification.[3] Because a SIL standard has the same molecular structure and elution time as the analyte, it is affected by the matrix in the exact same way, providing robust correction.[3]

-

Compensation for Extraction Recovery: During sample preparation, it is challenging to achieve 100% and consistent recovery of the analyte. A SIL standard, added at the beginning of the workflow, experiences the same losses as the analyte. The constant ratio between the analyte and the SIL standard ensures that the final calculated concentration is accurate, regardless of recovery variations.

-

Correction for Instrument Variability: Fluctuations in instrument performance, such as injection volume and detector response, can affect the signal intensity. By using the ratio of the analyte signal to the SIL standard signal, these variations are effectively normalized.

Data Presentation: Quantitative Comparison of Internal Standards

The theoretical advantages of SIL standards are borne out in experimental data. A comparative analysis of a stable isotope-labeled internal standard versus a structural analog for the quantification of the anticancer drug Kahalalide F in human plasma demonstrates the significant improvements in data quality.

| Parameter | Stable Isotope-Labeled IS (d4-Kahalalide F) | Structural Analog IS (Butyric Acid Analog) |

| Precision (%CV) | ||

| Intra-day (n=5) | 2.1 - 4.5% | 5.8 - 12.3% |

| Inter-day (n=5) | 3.2 - 6.8% | 8.9 - 15.1% |

| Accuracy (% Bias) | ||

| Intra-day (n=5) | -2.5% to +3.8% | -10.2% to +14.5% |

| Inter-day (n=5) | -4.1% to +5.2% | -13.7% to +16.8% |

Data adapted from a comparative study on Kahalalide F quantification.[2]

As the table clearly shows, the use of a stable isotope-labeled internal standard resulted in significantly better precision (lower %CV) and accuracy (lower % bias) compared to the structural analog.[2] This enhanced performance is critical in regulated bioanalysis, where stringent criteria for data quality must be met.

Experimental Protocols

Stable Isotope Dilution (SID) for Small Molecule Quantification

Stable Isotope Dilution (SID) coupled with mass spectrometry is the definitive method for accurate quantification of small molecules, from drug candidates in pharmacokinetic studies to endogenous metabolites.[4]

Methodology:

-

Sample Preparation:

-

To a known volume or weight of the biological sample (e.g., 100 µL of plasma), add a precise amount of the stable isotope-labeled internal standard solution. The concentration of the SIL-IS should be close to the expected concentration of the analyte.

-

Vortex mix to ensure homogeneity.

-

Perform protein precipitation by adding a solvent such as acetonitrile (typically 3:1 solvent-to-sample ratio). Vortex and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Develop a chromatographic method that provides good separation of the analyte from other matrix components. The SIL-IS will co-elute with the analyte.

-

Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and the SIL-IS in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the SIL-IS peak area against the concentration of the analyte in a series of calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their analyte/SIL-IS peak area ratios onto the calibration curve.

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

SILAC is a powerful metabolic labeling strategy for the accurate relative quantification of thousands of proteins between different cell populations.[1][5]

Methodology:

-

Cell Culture and Labeling:

-

Culture two populations of cells in parallel.

-

One population is grown in "light" medium containing normal (e.g., ¹²C₆, ¹⁴N₂-Lysine and ¹²C₆, ¹⁴N₄-Arginine).

-

The other population is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆, ¹⁵N₂-Lysine and ¹³C₆, ¹⁵N₄-Arginine).

-

Ensure complete incorporation of the labeled amino acids by passaging the cells for at least five doublings.

-

-

Sample Preparation and Protein Digestion:

-

After experimental treatment, harvest the "light" and "heavy" cell populations.

-

Combine equal numbers of cells (or equal amounts of protein) from the two populations.

-

Lyse the cells and extract the proteins.

-

Denature, reduce, and alkylate the proteins.

-

Digest the proteins into peptides using an enzyme such as trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labels.

-

-

Data Analysis:

-

Use specialized proteomics software to identify the peptides and quantify the relative abundance of each protein by comparing the signal intensities of the "light" and "heavy" peptide pairs. The ratio of the peak areas directly reflects the relative abundance of the protein in the two cell populations.

-

Mandatory Visualizations

Here are diagrams for the described signaling pathways, experimental workflows, and logical relationships using Graphviz (DOT language).

Caption: Workflow for Stable Isotope Dilution (SID) analysis.

Caption: Experimental workflow for a SILAC experiment.

Caption: Quantification of ERK phosphorylation using SID-MS.

Applications in Drug Development

The use of stable isotope-labeled standards is integral throughout the drug development pipeline:

-

Drug Discovery: In vitro metabolic stability assays using SIL-labeled parent compounds allow for accurate determination of metabolic rates in liver microsomes or hepatocytes.

-

Preclinical Development: Pharmacokinetic (PK) studies in animal models rely on SIL standards for accurate quantification of the drug and its metabolites in various biological matrices.[6] This data is crucial for determining dosage regimens and assessing the safety profile of a drug candidate.[6] Toxicokinetic studies also benefit from the precision of SIL-IS to establish a clear relationship between drug exposure and toxicity.

-

Clinical Trials: In all phases of clinical trials, bioanalytical methods using SIL standards are essential for the accurate measurement of drug concentrations in human subjects.[7] This is a regulatory requirement for establishing the pharmacokinetic profile, bioavailability, and bioequivalence of a drug product.[6] Furthermore, SIL-labeled compounds can be used in human absorption, distribution, metabolism, and excretion (ADME) studies to trace the fate of a drug in the body.[8]

Conclusion

References

- 1. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Extracellular Signal-regulated Kinase 1 (ERK1) Direct Substrates using Stable Isotope Labeled Kinase Assay-Linked Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. crimsonpublishers.com [crimsonpublishers.com]

Methodological & Application

Application Note: High-Throughput Quantification of Veratraldehyde in Complex Matrices using 1-(3,4-Dimethoxyphenyl)ethanone-d3 as an Internal Standard by LC-MS/MS

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of veratraldehyde in complex biological matrices. To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, 1-(3,4-Dimethoxyphenyl)ethanone-d3. The use of a deuterated internal standard is critical for mitigating matrix effects, variations in sample preparation, and instrument response, thereby yielding reliable pharmacokinetic and toxicological data.[1][2][3] This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with representative data.

Introduction

Veratraldehyde (3,4-dimethoxybenzaldehyde) is a naturally occurring aromatic compound found in various plants and is also used as a flavoring agent and an intermediate in the synthesis of pharmaceuticals. Accurate quantification of veratraldehyde in biological samples is essential for pharmacokinetic, toxicokinetic, and metabolic studies. LC-MS/MS is the preferred analytical technique for such analyses due to its high sensitivity and selectivity.[4]

The "gold standard" for quantitative LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS).[3] A SIL-IS has physicochemical properties nearly identical to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization.[2][3] This co-elution and similar ionization response allow for effective correction of analytical variability, leading to highly accurate and precise results.[1][2] this compound is an ideal internal standard for veratraldehyde due to its structural similarity, ensuring comparable chromatographic retention and ionization efficiency. The mass difference of 3 Da provides a clear distinction between the analyte and the internal standard in the mass spectrometer.[5]

Experimental Protocols

Materials and Reagents

-

Analyte: Veratraldehyde (≥99% purity)

-

Internal Standard: this compound (≥98% isotopic purity)[5]

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

-

Biological Matrix: Human plasma (or other relevant biological fluid)

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of veratraldehyde in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Solutions: Prepare a series of veratraldehyde working solutions by serial dilution of the stock solution with a 50:50 methanol:water mixture to create calibration standards.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 methanol:water mixture.

Sample Preparation: Protein Precipitation

This protocol is a common method for the extraction of small molecules from plasma.

-

Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of the sample (calibration standard, quality control, or unknown).

-

Spiking: Add 10 µL of the 100 ng/mL internal standard spiking solution to each tube.

-

Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

-

Vortexing: Vortex each tube vigorously for 1 minute.

-

Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to ensure separation from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: ESI positive.

-

Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

Data Presentation

The following tables summarize the optimized mass spectrometer parameters and a representative calibration curve for the quantification of veratraldehyde.

Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Veratraldehyde | 167.1 | 139.1 | 100 | 15 |

| This compound | 184.2 | 166.1 | 100 | 20 |

Table 2: Representative Calibration Curve Data for Veratraldehyde in Human Plasma

| Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,250 | 50,000 | 0.025 |

| 5 | 6,300 | 51,000 | 0.124 |

| 10 | 12,800 | 50,500 | 0.253 |

| 50 | 64,500 | 49,800 | 1.295 |

| 100 | 130,000 | 50,200 | 2.590 |

| 500 | 655,000 | 49,500 | 13.232 |

| 1000 | 1,320,000 | 50,100 | 26.347 |

| Correlation Coefficient (r²) | ≥ 0.995 |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of veratraldehyde using this compound as an internal standard.

Caption: Workflow for the quantification of veratraldehyde.

Conclusion

This application note details a reliable and accurate LC-MS/MS method for the quantification of veratraldehyde in complex matrices. The use of this compound as an internal standard is crucial for compensating for analytical variability and ensuring the generation of high-quality data. The provided protocols can be adapted for various research and development applications, including pharmacokinetic and toxicological studies.

References

Application Notes and Protocols for Quantitative Analysis Using 1-(3,4-Dimethoxyphenyl)ethanone-d3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 1-(3,4-Dimethoxyphenyl)ethanone-d3 as an internal standard in the quantitative analysis of xenobiotics and their metabolites, with a particular focus on the pharmacokinetic study of verapamil. The protocols outlined below are intended to serve as a robust starting point for method development and validation in a research or drug development setting.

Introduction

This compound is the deuterium-labeled form of 1-(3,4-Dimethoxyphenyl)ethanone. Deuterated compounds are ideal internal standards for mass spectrometry-based quantitative analysis due to their chemical similarity to the analyte of interest and their distinct mass-to-charge ratio (m/z)[1]. The primary application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for pharmacokinetic and drug metabolism studies[1]. Its utility is particularly relevant in the analysis of drugs that are metabolized to 1-(3,4-Dimethoxyphenyl)ethanone or structurally similar compounds. A prime example is the calcium channel blocker, verapamil, which undergoes extensive metabolism[2][3].

Key Applications:

-

Pharmacokinetic (PK) Studies: Accurate quantification of drug and metabolite concentrations in biological matrices over time.

-

Drug Metabolism Studies: Elucidating metabolic pathways and quantifying the formation of metabolites.

-

Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of a drug.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize hypothetical, yet representative, pharmacokinetic data for verapamil and its major metabolite, norverapamil, obtained from a study in healthy human volunteers following a single oral dose of 80 mg verapamil. This data illustrates the expected results when using a validated LC-MS/MS method with this compound as an internal standard.

Table 1: Pharmacokinetic Parameters of Verapamil

| Parameter | Mean Value | Standard Deviation (SD) |

| Cmax (ng/mL) | 115.2 | 25.8 |

| Tmax (h) | 1.5 | 0.5 |

| AUC0-t (ng·h/mL) | 450.7 | 98.2 |

| AUC0-∞ (ng·h/mL) | 475.3 | 105.6 |

| t1/2 (h) | 5.8 | 1.2 |

Table 2: Pharmacokinetic Parameters of Norverapamil (Metabolite)

| Parameter | Mean Value | Standard Deviation (SD) |

| Cmax (ng/mL) | 85.6 | 18.4 |

| Tmax (h) | 2.0 | 0.7 |

| AUC0-t (ng·h/mL) | 580.1 | 125.3 |

| AUC0-∞ (ng·h/mL) | 610.9 | 132.7 |

| t1/2 (h) | 7.2 | 1.5 |

Experimental Protocols

Sample Preparation: Protein Precipitation (for Plasma Samples)

This protocol is a rapid and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis.

Materials:

-

Blank human plasma (for calibration standards and quality controls)

-

Study plasma samples

-

This compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol)

-

Acetonitrile (ACN), LC-MS grade, chilled at -20°C

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Aliquot 100 µL of plasma (blank, calibration standard, quality control, or study sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound IS working solution to each tube (except for blank plasma).

-

Vortex briefly for 5-10 seconds.

-

Add 300 µL of ice-cold acetonitrile to each tube.